Ripasudil hydrochloride hydrate is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK) [, , , , , , , , , , ]. It is a novel therapeutic agent investigated for its potential in treating various ocular diseases, particularly glaucoma [, , , , , , , ] and corneal endothelial dysfunction [, , , , , ]. Its mechanism of action focuses on increasing conventional aqueous outflow, offering a unique therapeutic approach compared to other glaucoma medications [].
Reducing Intraocular Pressure (IOP): Ripasudil effectively lowers IOP in various glaucoma subtypes, including primary open-angle glaucoma, secondary glaucoma, and primary angle-closure glaucoma [, , , , , ]. This effect is attributed to its ability to increase conventional aqueous humor outflow through the trabecular meshwork [, ].
Additive Effects with Other Glaucoma Medications: Ripasudil demonstrates additive IOP-lowering effects when combined with other glaucoma medications such as timolol, latanoprost, brimonidine, brinzolamide, and fixed combinations like latanoprost/timolol and dorzolamide/timolol [, , ].
Post-Surgical Glaucoma Management: Ripasudil effectively manages IOP after glaucoma surgeries like trabeculectomy [, , ]. It aids in reducing postoperative IOP and minimizing the need for additional interventions like laser suture lysis or bleb needling [].
Promoting Corneal Endothelial Wound Healing: Ripasudil enhances corneal endothelial wound healing by promoting cell proliferation and intercellular adhesion, and by reducing apoptosis [, , ].
Treating Corneal Edema: Ripasudil demonstrates potential in treating corneal edema associated with Fuchs endothelial corneal dystrophy (FECD) [, ] and other causes like surgical trauma [, ]. It aids in corneal clearance and improves visual acuity in some patients [, ].
Neuroprotective Effects: Research suggests that Ripasudil might offer neuroprotective effects by suppressing retinal ganglion cell death in animal models of glaucoma [].
Anti-Inflammatory Properties: Ripasudil exhibits anti-inflammatory properties, evidenced by reduced inflammatory cell infiltration and cytokine production in models of uveitis [].
Long-Term Safety and Efficacy: Further research is needed to establish the long-term safety and efficacy of Ripasudil, particularly regarding the incidence of blepharitis and other potential side effects [, ].
Exploring New Applications: Given its diverse effects, further exploration of Ripasudil's potential in other ocular conditions like diabetic macular edema [] and retinopathy of prematurity [] is warranted.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7